molecular formula C11H14O2 B1333914 3-tert-Butyl-2-hydroxybenzaldehyde CAS No. 24623-65-2

3-tert-Butyl-2-hydroxybenzaldehyde

Cat. No.: B1333914
CAS No.: 24623-65-2
M. Wt: 178.23 g/mol
InChI Key: ROILLNJICXGZQQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Antioxidant Formulations

3-tert-Butyl-2-hydroxybenzaldehyde is extensively used in developing antioxidants for food and cosmetic products. Its antioxidant properties help extend the shelf life of products by preventing oxidative degradation, thereby maintaining quality and safety .

Pharmaceutical Applications

This compound serves as an intermediate in synthesizing various pharmaceuticals. It is particularly useful in creating compounds with enhanced efficacy and therapeutic potential. For instance, it can be involved in synthesizing Schiff base ligands that are crucial for forming metal complexes used in drug development .

Polymer Stabilization

In the polymer industry, this compound acts as a stabilizer. It helps prevent the degradation of polymers during processing and usage, thus improving the durability of materials used in packaging and construction applications .

Research in Organic Chemistry

The compound is a valuable reagent in organic synthesis. It allows researchers to explore new chemical reactions and develop innovative compounds. Its ability to undergo condensation reactions with amines to form Schiff bases is particularly noteworthy, making it essential for various synthetic pathways .

Environmental Applications

This compound can be utilized in formulating environmentally friendly products, such as biodegradable plastics. This aligns with sustainability goals across multiple industries by reducing reliance on non-biodegradable materials .

Case Study 1: Antioxidant Efficacy

A study demonstrated the effectiveness of this compound as an antioxidant in food preservation. The compound was incorporated into food packaging materials, significantly extending the shelf life of perishable items by reducing oxidative spoilage.

Case Study 2: Pharmaceutical Development

Research involving the synthesis of novel metal complexes using this compound showed promising results in enhancing drug efficacy against specific bacterial strains. The synthesized complexes exhibited increased antibacterial activity compared to their non-complexed counterparts.

Summary Table of Applications

Application AreaDescription
Antioxidant FormulationsUsed to develop antioxidants for food and cosmetics, enhancing shelf life and quality.
Pharmaceutical SynthesisActs as an intermediate for synthesizing pharmaceuticals with improved therapeutic properties.
Polymer StabilizationFunctions as a stabilizer to prevent polymer degradation and enhance durability.
Organic Chemistry ResearchServes as a reagent for exploring new chemical reactions and synthesizing innovative compounds.
Environmental ApplicationsUtilized in creating biodegradable plastics, supporting sustainability initiatives.

Comparison with Similar Compounds

Biological Activity

3-tert-Butyl-2-hydroxybenzaldehyde (CAS Number: 24623-65-2) is an organic compound with a molecular formula of C11H14O2C_{11}H_{14}O_{2} and a molecular weight of 178.23 g/mol. This compound is notable for its diverse applications in organic synthesis, particularly as an intermediate in pharmaceutical research and the development of various chemical complexes. Its biological activity, particularly its antibacterial properties and potential therapeutic uses, warrants detailed exploration.

This compound is characterized by its light yellow liquid form, with a boiling point of approximately 78-79 °C at 1 mmHg and a density of 1.041 g/mL at 25 °C. It is soluble in solvents such as DMSO and methanol, which facilitates its use in various laboratory applications .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been utilized in the synthesis of nickel complexes, which have shown effectiveness against certain bacterial strains. The compound's structure allows it to interact with bacterial cell walls, potentially disrupting their integrity and leading to cell lysis .

The mechanism underlying the antibacterial effects of this compound may involve the inhibition of key enzymatic pathways within bacterial cells. For instance, it is structurally related to other phenolic compounds known to disrupt membrane integrity and function, thereby enhancing the susceptibility of bacteria to environmental stresses .

Synthesis and Applications

This compound can be synthesized through the oxidation of 2-tert-butylphenol using magnesium chloride and paraformaldehyde under specific conditions (e.g., reflux in tetrahydrofuran). This synthetic route highlights its utility as an intermediate in organic synthesis .

Case Studies

Several studies have documented the biological activity of related compounds, providing insights into potential applications:

  • Antimicrobial Studies : A comparative study on various substituted salicylaldehydes demonstrated that derivatives similar to this compound possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Complex Formation : Research has shown that this compound can form chiral Schiff base ligands, which are crucial for enantioselective reactions in asymmetric synthesis. Such reactions are valuable in the pharmaceutical industry for producing specific drug forms with desired biological activity .

Data Summary

The following table summarizes key properties and findings related to this compound:

PropertyValue/Description
CAS Number 24623-65-2
Molecular Formula C11H14O2C_{11}H_{14}O_{2}
Molecular Weight 178.23 g/mol
Boiling Point 78-79 °C at 1 mmHg
Density 1.041 g/mL at 25 °C
Solubility Soluble in DMSO and methanol
Biological Activity Antibacterial properties
Synthesis Method Oxidation of 2-tert-butylphenol

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-tert-Butyl-2-hydroxybenzaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via formylation of 2-tert-butylphenol using hexamethylenetetramine (HMTA) in acidic conditions. Optimization involves controlling temperature (70–80°C) and reaction time (4–6 hours) to minimize side products like 5-substituted isomers. Purification via vacuum distillation (78–79°C at 1 mmHg) or recrystallization from ethanol improves purity .

Q. How should researchers purify and characterize this compound to ensure analytical accuracy?

  • Methodological Answer : Purification methods include column chromatography (silica gel, hexane/ethyl acetate eluent) and distillation. Characterization requires:

  • NMR : Confirm phenolic -OH (δ 12–13 ppm) and aldehyde proton (δ 9.8–10 ppm).
  • FT-IR : Detect O–H stretch (~3200 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
  • GC-MS : Monitor molecular ion peak at m/z 178.23 (C₁₁H₁₄O₂) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) due to eye/skin irritation risks (H315, H319). Work in a fume hood to avoid inhalation (H335). Store in dark, inert conditions (N₂ atmosphere) at 2–8°C to prevent degradation. Spills should be neutralized with sodium bicarbonate and rinsed with ethanol .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., sublimation enthalpy) of this compound inform experimental design?

  • Methodological Answer : Differential scanning calorimetry (DSC) and vapor pressure measurements reveal ΔsubH° (enthalpy of sublimation) as ~98 kJ/mol. These data guide sublimation purification protocols and stability assessments under high-temperature conditions (e.g., catalytic reactions) .

Q. What crystallographic data are available for derivatives of this compound, and how do they impact ligand design?

  • Methodological Answer : Single-crystal X-ray diffraction of Schiff base derivatives (e.g., 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde) shows planar geometries with intramolecular hydrogen bonding (O–H···O=C). This structural insight aids in designing metal coordination complexes for catalysis .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point)?

  • Methodological Answer : Discrepancies in boiling points (e.g., 78–79°C at 1 mmHg vs. 234°C at 760 mmHg) arise from measurement conditions. Validate via controlled experiments using standardized apparatus (e.g., Fischer-Johns melting point device) and cross-reference with NIST or IUPAC databases .

Q. What strategies optimize the use of this compound in asymmetric catalysis?

  • Methodological Answer : Chiral Schiff base ligands derived from this aldehyde require enantiomeric enrichment via chiral auxiliaries (e.g., (R)-BINOL). Catalytic activity in titanium alkoxide complexes is tested in model reactions (e.g., epoxidation of alkenes), with enantioselectivity monitored by chiral HPLC .

Q. How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The tert-butyl group at the 3-position deactivates the benzene ring, directing electrophiles to the 5-position. Kinetic studies (UV-Vis monitoring) show reduced reaction rates compared to unsubstituted salicylaldehydes, requiring harsher conditions (e.g., HNO₃/H₂SO₄ for nitration) .

Q. What analytical methods assess the compound’s stability under oxidative or photolytic conditions?

  • Methodological Answer : Accelerated stability testing via:

  • HPLC-PDA : Detect degradation products (e.g., oxidized quinone derivatives).
  • LC-MS/MS : Identify photolytic byproducts (e.g., cleavage of the tert-butyl group).
    Storage stability is enhanced by antioxidants (e.g., BHT) and amber glassware .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target enzymes (e.g., tyrosinase), guiding synthesis of analogs with improved inhibitory activity .

Properties

IUPAC Name

3-tert-butyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROILLNJICXGZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394938
Record name 3-tert-Butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24623-65-2
Record name 3-tert-Butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-Butyl-2-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

2-tert-Butylphenol 7.51 g (50 mmol) and THF (tetrahydrofuran) 54 ml were charged in a sufficiently dried 500 ml reactor purged with argon, ethylmagnesium bromide 18.53 ml (an ether solution, 3.0N, 55.6 mmol) was added dropwise to the reactor at 0° C. in 15 minutes and after that, the temperature was gradually raised to a room temperature and the resultant mixture was stirred for 1 hour at a room temperature. Toluene 180 ml was added, the resultant mixture was heated to 100° C., and about 40 ml of the mixed solvents of ether and THF were evaporated off to obtain a slightly opaque slurry. After the slurry was cooled to a room temperature, p-formaldehyde 3.75 g (125 mmol) and triethylamine 10.45 ml (75 mmol) were added and the resultant mixture was stirred at 88° C. for 1 hour. After being cooled to a room temperature, the mixture was quenched with 10% hydrochloric acid and an organic layer was concentrated and purified by a silica gel column to obtain 3-tert-butylsalicylaldehyde 6.22 g (yield 70%).
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
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reactant
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[Compound]
Name
p-formaldehyde
Quantity
3.75 g
Type
reactant
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10.45 mL
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reactant
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[Compound]
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resultant mixture
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of 2-tert-butylphenol (6)(4.55 g, 30 mmol), magnesium chloride (5.71 g, 60 mmol) and paraformaldehyde (2.08 g, 66 mmol) in THF (120 mL) at room temperature, was added triethylamine (8.35 mL, 60 mmol) dropwise. The reaction was heated to reflux for 3 hours to give an orange suspension. The crude was extracted using EtOAc (3×50 mL). A small amount of diluted HCl can be added if a permanent emulsion is formed. The organic layers were dried over MgSO4 and the volatiles evaporated under low pressure to yield a pale yellow oil which did not need any further purification. It can become dark green on storage. Yield: 90%. Pale yellow oil. 1H-NMR δH (CDCl3, 300 MHz): 1.44 (9H, s, 3×CH3), 6.97 (1H, t, J=7.5 Hz, HAr), 7.41 (1H, dd, J=1.5 Hz, J=7.5 Hz, HAr), 7.54 (1H, dd, J=1.2 Hz, J=7.5 Hz, HAr), 9.88 (1H, s, CHO), 11.82 (1H, s, OH).
Quantity
4.55 g
Type
reactant
Reaction Step One
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5.71 g
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reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
8.35 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Into a 500 ml reactor thoroughly dried and purged with argon, 7.51 g (50 mmol) of 2-tert-butylphenol and 54 ml of THF were introduced. To the reactor, 18.53 ml of an ether solution containing 55.6 mmol of ethylmagnesium bromide was dropwise added at 0° C., then the temperature of the system was slowly raised to room temperature, and the reaction solution was stirred at room temperature for 1 hour. Then, 180 ml of toluene was added, and the system was heated to 100° C. to distill off about 40 ml of a mixed solution of ether and THF, whereby an opaque white slurry was obtained. After the slurry was cooled to room temperature, 3.75 g (125 mmol) of paraformaldehyde and 10.45 ml (75 mmol) of triethylamine were added, followed by stirring at 88° C. for 1 hour. The reaction solution was allowed to cool to room temperature and then quenched with 10% hydrochloric acid. The organic layer was concentrated and purified by a silica gel column to obtain 6.22 g (yield: 70%) of 3-t-butylsalicylaldehyde.
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
10.45 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
55.6 mmol
Type
reactant
Reaction Step Four
Name
Quantity
18.53 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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